HLI373 is classified as a small molecule inhibitor with a molecular formula of C18H23N5O2 and a molecular weight of 414.33 g/mol. The compound is available from various suppliers, including Tocris Bioscience and ApexBio, and is primarily used in laboratory research settings . Its CAS number is 1782531-99-0, and it has been documented to have a purity of at least 99% as determined by high-performance liquid chromatography .
The synthesis of HLI373 involves several key steps that typically include:
These methods ensure that HLI373 maintains its structural integrity and biological activity.
HLI373 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The InChI Key for HLI373 is WUEMKAQTAIRDOA-UHFFFAOYSA-N, and its SMILES representation is CN2C1=CC=CC=C1C(NCCCN(C)C)=C3C2=NC(N(C)C3=O)=O.Cl.Cl .
The structural features include:
HLI373 primarily functions through its ability to inhibit the E3 ubiquitin ligase activity of Hdm2. This inhibition leads to:
In vitro studies have demonstrated that HLI373 does not induce DNA damage but rather promotes cell death through pathways dependent on p53 stabilization .
The mechanism by which HLI373 exerts its effects involves several key processes:
This mechanism highlights the potential utility of HLI373 in cancer therapies targeting p53 pathways.
HLI373 exhibits several notable physical and chemical properties:
These properties are essential for effective handling and application in laboratory settings.
HLI373 has several significant applications in scientific research:
The ubiquitin-proteasome system (UPS) is the primary machinery for targeted protein degradation in eukaryotic cells, governing ~80–90% of intracellular protein turnover [2]. This hierarchical pathway involves:
Table 1: Key Components of the Ubiquitin-Proteasome System
Component | Function | Examples/Subtypes |
---|---|---|
E1 Activating Enzyme | Activates ubiquitin via ATP-dependent adenylation | UBA1, UBA6 |
E2 Conjugating Enzyme | Transfers ubiquitin to substrates | ~50 human enzymes (e.g., UBE2N for K63 chains) |
E3 Ligase | Substrate recognition and ubiquitin transfer | RING-type (Hdm2), HECT-type (E6AP) |
26S Proteasome | Degrades ubiquitin-tagged proteins | 20S core (catalytic), 19S cap (regulation) |
Dysregulation of UPS underlies cancer progression by destabilizing tumor suppressors (e.g., p53) or amplifying oncogenes [2] [10].
Hdm2 (Mdm2 in mice) is a RING-domain E3 ligase that serves as the central negative regulator of the tumor suppressor p53. Its functions include:
Table 2: E3 Ligases Regulating p53 Stability
E3 Ligase | Mechanism of Action on p53 | Biological Impact |
---|---|---|
Hdm2 (MDM2) | Primary E3 for p53; K48 polyubiquitination | Maintains p53 homeostasis; amplified in cancers |
COP1 | Supplements Hdm2-mediated degradation | Overexpressed in aggressive tumors |
Pirh2 | Ubiquitinates p53 independently of Hdm2 | Modulates DNA damage response |
Hdm2 auto-ubiquitination fine-tunes its own stability, adding complexity to p53 regulation [3] [9].
Oncogenic dysregulation of the Hdm2-p53 axis provides a compelling therapeutic rationale:
Table 3: Cancer Types with Hdm2/p53 Alterations Amenable to Targeting
Cancer Type | Frequency of WT p53 | Frequency of Hdm2 Amplification | Therapeutic Vulnerability |
---|---|---|---|
Soft Tissue Sarcoma | >90% | 30–40% | High (e.g., rhabdomyosarcoma) |
Glioblastoma | 25–30% | 10–14% | Moderate to high |
Colorectal Cancer | 40–50% | <5% | Context-dependent (e.g., MSI) |
HLI373 exemplifies a class of small-molecule Hdm2 inhibitors designed to exploit this vulnerability by blocking Hdm2’s E3 ligase activity, thereby stabilizing functional p53 [3] [6] [8].
Table 4: Key Identifiers of HLI373
Property | Value |
---|---|
IUPAC Name | 5-((3-(Dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride |
CAS Number | 502137-98-6 (free base); 1782531-99-0 (dihydrochloride) |
Molecular Formula | C₁₈H₂₃N₅O₂ (free base); C₁₈H₂₅Cl₂N₅O₂ (dihydrochloride) |
Molecular Weight | 341.41 g/mol (free base); 414.33 g/mol (dihydrochloride) |
Solubility | Water-soluble (37.79 mg/mL); insoluble in DMSO |
Primary Target | Hdm2 E3 ubiquitin ligase (C-terminal RING domain) |
Mechanism | Inhibition of Hdm2 auto-ubiquitination and p53 ubiquitination |
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